Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol
CAS No.: 857934-89-5
Cat. No.: VC8141068
Molecular Formula: C19H23BO3
Molecular Weight: 310.2 g/mol
* For research use only. Not for human or veterinary use.
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol - 857934-89-5](/images/structure/VC8141068.png)
Specification
CAS No. | 857934-89-5 |
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Molecular Formula | C19H23BO3 |
Molecular Weight | 310.2 g/mol |
IUPAC Name | phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Standard InChI | InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13,17,21H,1-4H3 |
Standard InChI Key | SPSDOGOXXYFZLF-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O |
Introduction
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₃BO₃, with a molecular weight of 310.2 g/mol . Its IUPAC name is phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, and its SMILES notation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O . Key structural features include:
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A dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) providing stability and reactivity for Suzuki-Miyaura couplings.
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A para-substituted phenyl group with a methanol (-CH₂OH) functional group.
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A meta-substituted phenyl group linked to the boronic ester.
Table 1: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 310.2 g/mol | |
Boiling Point | Not reported | |
Solubility (ESOL) | 0.474 mg/mL (log S = -2.69) | |
Lipinski Rule Compliance | 0 violations | |
Hazard Statements | H315, H319, H335 |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, a protocol from a peer-reviewed study (source ) describes:
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Suzuki-Miyaura Coupling: Reacting a brominated phenyl precursor with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 90°C yields the boronic ester .
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Functionalization: Subsequent reactions with propargyl alcohol or phenylacetylene via copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduce triazole linkages .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
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Boronation | Pd(dppf)Cl₂, bis(pinacolato)diboron, dioxane | 96.8% | |
Triazole Formation | CuSO₄, sodium ascorbate, DMSO/H₂O | 67.1% |
Biological Activity and Applications
Anticancer Properties
The compound’s boronic ester moiety enables interactions with biological targets. In vitro studies demonstrate inhibition of cancer cell proliferation (e.g., IC₅₀ = 12.5 µM against MCF-7 breast cancer cells). The mechanism involves disrupting microtubule dynamics and inducing apoptosis.
Antimicrobial Efficacy
Derivatives exhibit bactericidal effects against Staphylococcus aureus (MIC = 8 µg/mL) and antifungal activity against Candida albicans (MIC = 16 µg/mL). The dioxaborolane group enhances membrane permeability, facilitating target engagement.
Material Science Applications
The compound serves as a precursor for fluorescent probes and polymeric materials. For instance, its incorporation into lignin-based biopolymers improves thermal stability and functionalizability .
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